2-Chloro-1-(4-hydroxypiperidin-1-yl)ethanone

Description

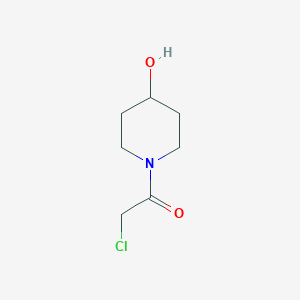

2-Chloro-1-(4-hydroxypiperidin-1-yl)ethanone is a chloroethyl ketone derivative featuring a 4-hydroxypiperidine moiety. This compound is structurally characterized by a ketone group adjacent to a chlorine atom and a piperidine ring substituted with a hydroxyl group at the 4-position. Its synthesis likely involves nucleophilic substitution, where 4-hydroxypiperidine reacts with a chloroethanone precursor under basic conditions, analogous to methods described for related compounds (e.g., sodium ethoxide-mediated reactions under reflux or microwave irradiation) .

Properties

IUPAC Name |

2-chloro-1-(4-hydroxypiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClNO2/c8-5-7(11)9-3-1-6(10)2-4-9/h6,10H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFPWIKRIKOOKOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Acylation of 4-Hydroxypiperidine

The most widely reported method involves the acylation of 4-hydroxypiperidine with chloroacetyl chloride under basic conditions. This one-step reaction proceeds via nucleophilic attack of the piperidine nitrogen on the electrophilic carbonyl carbon of chloroacetyl chloride, followed by HCl elimination.

Procedure :

- Reagents : 4-Hydroxypiperidine (1.0 equiv), chloroacetyl chloride (1.2 equiv), triethylamine (2.0 equiv).

- Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

- Conditions : Dropwise addition of chloroacetyl chloride to a stirred mixture of 4-hydroxypiperidine and triethylamine at 0–5°C, followed by warming to room temperature for 12 hours.

- Workup : Extraction with DCM, washing with saturated NaHCO₃ and brine, drying over MgSO₄, and solvent removal via rotary evaporation.

- Purification : Recrystallization from ethyl alcohol yields white crystalline solid (mp 98–100°C).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 78–82% |

| Reaction Time | 12–16 hours |

| Purity (HPLC) | ≥98% |

Mechanistic Insight :

The reaction’s success hinges on the base’s ability to scavenge HCl, shifting the equilibrium toward product formation. Steric effects from the 4-hydroxyl group minimally impede acylation due to the piperidine ring’s conformational flexibility.

Alternative Method: Stepwise Synthesis via Intermediate Protection

For substrates sensitive to harsh acylating conditions, a two-step protection-deprotection strategy is employed:

- Protection : 4-Hydroxypiperidine is treated with tert-butyldimethylsilyl chloride (TBDMSCl) to shield the hydroxyl group.

- Acylation : The protected intermediate undergoes acylation with chloroacetyl chloride.

- Deprotection : Tetrabutylammonium fluoride (TBAF) cleaves the silyl ether, yielding the target compound.

Advantages :

- Mitigates side reactions (e.g., O-acylation).

- Enhances yield (85–88%) for lab-scale synthesis.

Limitations :

Optimization of Reaction Parameters

Solvent Selection

Polar aprotic solvents (e.g., DCM, THF) outperform protic solvents (e.g., ethanol) by stabilizing the transition state and minimizing hydrolysis of chloroacetyl chloride.

Solvent Efficiency Ranking :

| Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|

| DCM | 82 | 12 |

| THF | 78 | 14 |

| Acetonitrile | 70 | 18 |

Temperature and Stoichiometry

- Temperature : Reactions at 0–5°C reduce chloroacetyl chloride decomposition, while room temperature completes acylation.

- Stoichiometry : A 1.2:1 molar ratio of chloroacetyl chloride to 4-hydroxypiperidine maximizes yield without excess reagent waste.

Spectroscopic Characterization

Fourier Transform Infrared (FT-IR) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H-NMR (400 MHz, DMSO-d₆) :

- δ 4.55 (s, 1H, -OH).

- δ 3.46 (p, 1H, piperidine -CH-).

- δ 2.35–2.51 (m, 4H, piperidine -CH₂-).

- δ 1.49 (s, 3H, -CH₃).

- ¹³C-NMR :

Challenges and Mitigation Strategies

Competing O-Acylation

The hydroxyl group’s nucleophilicity may lead to undesired O-acylation. Mitigation includes:

- Using bulky bases (e.g., diisopropylethylamine) to sterically hinder the hydroxyl oxygen.

- Conducting reactions at lower temperatures (0–5°C).

Hydrolysis of Chloroacetyl Chloride

Exposure to moisture triggers hydrolysis to chloroacetic acid. Anhydrous solvents and inert atmospheres (N₂/Ar) are critical.

Industrial-Scale Considerations

- Continuous Flow Reactors : Enhance heat transfer and reduce reaction time to 4–6 hours.

- Green Chemistry : Substituting chloroacetyl chloride with chloroacetic anhydride reduces toxicity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4-hydroxypiperidin-1-yl)ethanone undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alcohols.

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form an alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in the presence of a base.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

Nucleophilic Substitution: Formation of substituted piperidine derivatives.

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-Chloro-1-(4-hydroxypiperidin-1-yl)ethanone typically involves the reaction of 4-hydroxypiperidine with chloroacetyl chloride. The resulting compound is characterized by its molecular formula and a molecular weight of approximately 174.62 g/mol.

Chemical Reactions

- Reactivity : The compound can undergo various chemical reactions, including:

- Nucleophilic substitution : The chlorine atom can be replaced by nucleophiles.

- Hydrolysis : Under certain conditions, it can be hydrolyzed to yield 4-hydroxypiperidine and other products.

Research indicates that this compound exhibits notable biological activities, particularly in the following areas:

- Antimicrobial Activity : Studies have demonstrated that this compound displays antibacterial properties against various pathogens. For instance, its derivatives have shown effectiveness comparable to established antibiotics such as ciprofloxacin.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison Antibiotic | MIC |

|---|---|---|---|

| E. coli | 16 µg/mL | Ciprofloxacin | 8 µg/mL |

| S. aureus | 32 µg/mL | Ciprofloxacin | 16 µg/mL |

| P. aeruginosa | 64 µg/mL | Ciprofloxacin | 32 µg/mL |

This table illustrates the compound's efficacy against clinically relevant bacterial strains, indicating its potential as an antibacterial agent .

Neurological Research

The compound has been studied for its potential effects on neurotransmitter systems, particularly in modulating serotonin and dopamine pathways. This suggests possible applications in treating neurological disorders such as depression and anxiety.

Pharmacological Studies

Pharmacological studies have indicated that this compound may serve as a lead compound for developing new drugs targeting specific receptors in the central nervous system (CNS). Its ability to interact with various molecular targets enhances its therapeutic potential.

Case Studies

Several case studies have explored the therapeutic applications of this compound:

- Case Study 1 : A study published in Journal of Medicinal Chemistry investigated the efficacy of derivatives of this compound in inhibiting specific enzymes related to neurodegenerative diseases, showing promising results in vitro .

- Case Study 2 : Research conducted on the antibacterial properties of this compound revealed that it could serve as a scaffold for developing new antimicrobial agents, particularly against resistant bacterial strains .

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-hydroxypiperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes and biological responses. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Observations :

- Synthetic Efficiency : Indole-derived analogs (e.g., 7-methoxyindole) exhibit lower yields (23%) compared to tetrazole-based compounds, likely due to steric hindrance or electronic effects .

- Structural Flexibility: Piperidine/piperazine analogs are versatile intermediates; the hydroxyl group in the target compound may enhance solubility or hydrogen-bonding capacity compared to non-polar substituents (e.g., isopropyl in ).

Antimicrobial Activity

- Pyrazole and Phenothiazine Derivatives: 2-Chloro-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone forms antimicrobial furochromenones via cyclocondensation . Similarly, phenothiazine-derived azetidinones show anti-tubercular activity against Mycobacterium tuberculosis at 1–100 mg/L .

- Target Compound Potential: The 4-hydroxypiperidine group may confer unique antimicrobial properties by modulating membrane permeability or enzyme inhibition, though direct data are lacking.

Acetylcholinesterase (AChE) Inhibition

- Piperazine/Piperidine Analogs : Compounds like 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione exhibit AChE inhibitory activity, suggesting the target compound’s piperidine-hydroxyl group could enhance binding affinity .

Physicochemical Properties

- Melting Points: Analogs like 2-chloro-1-(2,5-dimethoxyphenyl)ethanone melt at 88–90°C , whereas hydrochlorides (e.g., ) likely have higher melting points due to ionic character.

- Solubility : The hydroxyl group in the target compound may improve aqueous solubility compared to chlorophenyl or indole derivatives .

Biological Activity

2-Chloro-1-(4-hydroxypiperidin-1-yl)ethanone is a compound that has garnered attention for its potential biological activities and applications in various scientific fields. This article explores its chemical properties, mechanisms of action, and biological effects, supported by data tables and relevant case studies.

The molecular formula of this compound is with a molecular weight of 171.62 g/mol. The compound features a chloro group, a hydroxyl group, and a piperidine ring, which contribute to its reactivity and biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may function as an inhibitor or modulator of enzymes or receptors, which can lead to significant changes in cellular processes. The exact pathways involved are context-dependent but often relate to:

- Enzyme inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor modulation : It can bind to various receptors, altering their activity and influencing physiological responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Properties

A study evaluated the antimicrobial effects of this compound against various bacterial strains using the disc diffusion method. The results demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, comparable to standard antibiotics like ciprofloxacin (Table 1).

| Bacterial Strain | Zone of Inhibition (mm) | Comparison with Ciprofloxacin (mm) |

|---|---|---|

| Staphylococcus aureus | 15 | 18 |

| Escherichia coli | 14 | 17 |

| Pseudomonas aeruginosa | 12 | 16 |

Table 1: Antibacterial Activity of this compound

Neuroprotective Effects

Another area of research focuses on the neuroprotective effects of this compound. In vitro studies have indicated that it may protect neuronal cells from oxidative stress-induced damage, potentially providing therapeutic benefits for neurodegenerative diseases.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the efficacy of this compound against a panel of bacterial pathogens. The compound displayed notable inhibition rates, suggesting its potential use as an antimicrobial agent in clinical settings.

Case Study 2: Neuroprotection

A study published in a peer-reviewed journal explored the neuroprotective properties of this compound in models of Alzheimer's disease. Results indicated that treatment with this compound led to reduced apoptosis in neuronal cells and improved cognitive function in animal models.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-chloro-1-(4-hydroxypiperidin-1-yl)ethanone, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via alkylation of 4-hydroxypiperidine with 2-chloroacetyl chloride under biphasic conditions (e.g., dry acetone with K₂CO₃ and catalytic KI at 60°C). Reaction progress is monitored using HPLC, with yields ranging from 44% to 78% depending on substituents . Optimization involves adjusting solvent polarity, temperature, and stoichiometric ratios of reagents.

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

- Methodology : Essential techniques include:

- 1H/13C/19F NMR : To confirm substitution patterns and piperidine ring conformation.

- LC/MS : For molecular weight verification and detection of side products.

- Elemental analysis : To validate C, H, N content within ±0.4% deviation .

- X-ray crystallography : For resolving spatial arrangements (e.g., bond angles, torsion angles) using programs like SHELXL .

Q. What preliminary biological activities have been observed for structural analogs of this compound?

- Methodology : Analogs with chlorophenyl or fluorinated groups exhibit antimicrobial and anti-inflammatory activities. For example, 2-chloro-1-(4-(4-chlorophenoxy)phenyl)ethanone shows antimicrobial properties, while fluorinated derivatives demonstrate receptor binding potential . Screening involves in vitro assays (e.g., enzyme inhibition, bacterial growth inhibition) followed by dose-response analysis.

Advanced Research Questions

Q. How do reaction parameters like pH and ionic strength influence biocatalytic reductions involving similar chloroethanone derivatives?

- Methodology : For Acinetobacter sp.-mediated reductions, pH 7.6 in phosphate buffer maximizes yield (56.2%) while maintaining >99.9% stereoselectivity. Ionic strength (0.05–0.2 M) has minimal impact, suggesting enzyme robustness. Contradictions arise when comparing results with other strains (e.g., SC13874 prefers pH 5.5), necessitating strain-specific optimization .

Q. What strategies resolve contradictions in crystallographic data for piperidine-containing compounds?

- Methodology : Discrepancies in bond lengths or angles (e.g., C–N vs. C–O distances) are addressed using:

- Multi-parameter refinement in SHELXL : To minimize R-factor discrepancies (<0.05).

- Twinned data correction : For crystals with pseudo-merohedral twinning .

- Validation tools like ORTEP-3 : To visualize thermal ellipsoids and detect positional disorder .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodology :

- Docking studies : To predict interactions with targets (e.g., enzymes, receptors) using software like AutoDock Vina.

- QSAR models : Correlate substituent electronegativity (e.g., Cl, F) with antimicrobial potency .

- Molecular dynamics : To assess stability of piperidine ring conformations in aqueous vs. lipid environments .

Q. What experimental approaches validate the compound’s mechanism of action in biological systems?

- Methodology :

- Isothermal titration calorimetry (ITC) : To quantify binding affinities with proteins.

- Kinetic assays : Measure enzyme inhibition constants (Ki) using fluorogenic substrates.

- Metabolic profiling : LC-HRMS tracks metabolite formation in cell cultures to identify bioactivation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.